4-(phenylcarbamoyl)benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(phenylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCHBBZGCITQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenylcarbamoyl Benzoic Acid and Analogues
Direct Amidation Strategies for Formation of the Carbamoyl (B1232498) Linkage
The most direct approaches to synthesizing 4-(phenylcarbamoyl)benzoic acid involve the formation of the amide (or carbamoyl) bond by coupling a terephthalic acid-derived component with aniline (B41778). These strategies are centered on activating the carboxylic acid group to facilitate the reaction with the amine.
Carboxylic Acid Activation and Amine Coupling Approaches
The direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt and typically requires high temperatures. quora.comnih.gov To overcome this, the carboxylic acid is converted into a more reactive electrophile.
One common method is the conversion of the carboxylic acid to an acyl chloride. scribd.com For the synthesis of this compound, this can be achieved by reacting a mono-protected derivative of terephthalic acid, such as terephthalic acid monomethyl ester, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. scribd.comorgsyn.org The resulting methyl 4-(chloroformyl)benzoate can then be reacted with aniline to form methyl 4-(phenylcarbamoyl)benzoate, which can subsequently be hydrolyzed. Alternatively, 4-carboxybenzoyl chloride can be reacted directly with aniline. quora.com
A widely used alternative to acyl chlorides is the use of coupling reagents that activate the carboxylic acid in situ. nih.gov These reagents facilitate amide bond formation under milder conditions and are prevalent in peptide synthesis and medicinal chemistry. scribd.com The reaction involves mixing the carboxylic acid (e.g., terephthalic acid monomethyl ester) and the amine (aniline) with the coupling agent. A base is often added to neutralize any acidic byproducts. This approach offers broad applicability for creating diverse amide structures. nih.gov
| Reagent Class | Examples | General Features |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used; EDC is water-soluble, simplifying byproduct removal. numberanalytics.com |
| Phosphonium Salts | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | High reactivity, often used for difficult couplings. scribd.com |
| Uronium/Aminium Salts | HATU, HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Efficient and reduce the risk of racemization in chiral substrates. scribd.com |
| Imidazolium-based | CDI (1,1'-Carbonyldiimidazole) | Allows for one-pot amide formation without needing an additional base. scribd.com |
Routes Involving Isocyanate Intermediates in Amide Synthesis
Isocyanates are highly reactive intermediates that readily react with amines to form ureas or with alcohols to form carbamates. In the context of amide synthesis, an acyl azide (B81097) derived from a carboxylic acid can undergo a Curtius rearrangement to form an isocyanate, which can then be trapped. scribd.com However, this is a more complex, multi-step route for synthesizing a simple amide like this compound.
It is important to distinguish the target amide from its carbamate (B1207046) isomer, 4-((phenylcarbamoyl)oxy)benzoic acid. The synthesis for this carbamate has been reported and involves reacting 4-hydroxybenzoic acid with phenyl isocyanate, a reaction that forms a carbamate linkage (-O-CO-NH-) rather than an amide linkage (-CO-NH-). nih.govresearchgate.netsemanticscholar.org This highlights the different reactivity of isocyanates with phenols versus carboxylic acids.
Derivatization from Precursor Structures and Related Benzoic Acid Scaffolds
An alternative and highly effective strategy involves forming the amide bond first on a precursor molecule, followed by a final chemical transformation to reveal the carboxylic acid group.
Hydrolysis of Ester Analogues to Yield the Carboxylic Acid
A practical and well-documented pathway to this compound involves the saponification of its corresponding methyl ester, methyl 4-(phenylcarbamoyl)benzoate. sigmaaldrich.com
The synthesis proceeds in two main steps:
Formation of the Ester Precursor : A common method involves reacting dimethyl terephthalate (B1205515) with aniline in the presence of a catalyst like sodium methylate. google.comgoogle.com This reaction can be controlled to favor the mono-amidation product, yielding methyl 4-(phenylcarbamoyl)benzoate, alongside a smaller amount of the diamide (B1670390) byproduct. google.comgoogle.com The amount of solvent and catalyst can be adjusted to optimize the yield of the desired mono-amide ester. google.com
Hydrolysis (Saponification) : The resulting methyl ester is then hydrolyzed to the free carboxylic acid. google.com This is typically achieved by heating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixed solvent system like methanol (B129727) and water. prepchem.comchemspider.com Subsequent acidification of the reaction mixture precipitates the final product, this compound. chemspider.com High-temperature water can also be used to promote the hydrolysis of methyl benzoates. psu.edu
This two-step process, starting from readily available dimethyl terephthalate, represents a robust method for preparing the target compound.
Modification of Substituted Benzoic Acid Derivatives
This approach utilizes a benzoic acid derivative that already contains a reactive group. A prime example is the use of 4-carboxybenzoyl chloride. This intermediate can be synthesized from terephthalic acid. The reaction of 4-carboxybenzoyl chloride with aniline, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated HCl, directly yields this compound. quora.com This method is a direct application of the Schotten-Baumann reaction conditions.
Another related strategy employs benzoyl chloride itself as a derivatizing agent for various analyses, reacting it with primary and secondary amines, phenols, and thiols. nih.govdaneshyari.com This general reactivity underscores the feasibility of coupling aniline with an activated benzoic acid scaffold.
Advanced Synthetic Techniques for Related Amide Systems
Modern organic synthesis has produced numerous advanced methods for amide bond formation that offer improvements in efficiency, selectivity, and environmental impact over classical approaches. acs.org While not all have been specifically reported for this compound, they are applicable to the synthesis of related aromatic amides.
Curtius Degradation Routes for Aromatic Amides
The Curtius rearrangement is a powerful and versatile reaction for the conversion of carboxylic acids into primary amines, urethanes, or ureas, proceeding through an isocyanate intermediate. nih.gov This thermal or photochemical decomposition of an acyl azide provides a reliable method for the synthesis of complex amine derivatives with retention of stereochemistry. nih.gov The application of the Curtius rearrangement to the synthesis of this compound would typically involve the generation of an isocyanate from a suitable benzoic acid derivative, which is then trapped by aniline.
A plausible synthetic pathway commencing from terephthalic acid monomethyl ester is outlined below. The initial step involves the conversion of the carboxylic acid group to an acyl azide. This transformation can be achieved through several methods, including the reaction of the corresponding acyl chloride with sodium azide or a one-pot procedure using diphenylphosphoryl azide (DPPA). nih.govwikipedia.org
The formed acyl azide is then subjected to thermal or photochemical conditions to induce the Curtius rearrangement, leading to the formation of an isocyanate intermediate with the loss of nitrogen gas. The isocyanate is highly reactive and is subsequently trapped in situ with aniline to yield the desired this compound methyl ester. The final step would involve the hydrolysis of the methyl ester to afford the target carboxylic acid.
General Reaction Scheme for Curtius Degradation Route:
The Curtius rearrangement is known for its tolerance of a wide range of functional groups, making it a robust choice for the synthesis of complex molecules. mdpi.com
Catalytic Approaches for Carbamoyl Moiety Formation
The direct catalytic amidation of carboxylic acids or their derivatives with amines represents a more atom-economical and often milder alternative to classical methods. youtube.com Recent advancements in catalysis have provided a plethora of methods for the formation of N-aryl amides, which can be adapted for the synthesis of this compound. These approaches often involve the use of transition metal catalysts, such as those based on rhodium, palladium, or other metals, to facilitate the coupling of a carboxylic acid derivative with an aniline. mdpi.comnih.gov
One such strategy involves the rhodium-catalyzed amidation of a benzoic acid derivative. For instance, a suitable starting material could be terephthalic acid or its mono-ester. The reaction would be carried out in the presence of a rhodium catalyst and a suitable ligand, with aniline serving as the amine source. These reactions can proceed via C-H activation or other catalytic cycles, depending on the specific system employed. mdpi.com
Palladium-catalyzed cross-coupling reactions are also a mainstay in the formation of C-N bonds. A plausible route could involve the reaction of a 4-halobenzoic acid derivative with a phenyl-containing nitrogen nucleophile in the presence of a palladium catalyst and a suitable base. Alternatively, direct amidation of terephthalic acid with aniline can be promoted by palladium catalysts. nih.gov
More recently, other metal catalysts have been explored for direct amidation. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. nih.gov Boric acid has also been utilized as a simple and readily available catalyst for the dehydrative amidation of benzoic acids with aromatic amines. nih.gov
The choice of catalyst and reaction conditions is crucial and often depends on the specific substrates and desired functional group tolerance. The table below summarizes various catalytic systems that could be employed for the synthesis of this compound, based on literature precedents for similar transformations.
Illustrative Catalytic Systems for the Synthesis of this compound and Analogues
| Catalyst System | Starting Materials | Typical Conditions | Yield Range (for similar systems) | Reference |
| Rhodium Catalyst | Terephthalic acid, Aniline | Solvent, High Temperature | Moderate to Excellent | mdpi.com |
| Palladium/4CzIPN | O-Methyl Ketoximes, α-Keto Acids | Visible Light, Photocatalyst | Moderate to Good | |
| Nickel/NHC Ligand | Aromatic Esters, Anilines | Base, Solvent | Good to Excellent | youtube.com |
| TiF₄ | Benzoic Acid Derivatives, Anilines | Refluxing Toluene | High | nih.gov |
| Boric Acid | Benzoic Acid, Aniline | Mild Conditions | Good | nih.gov |
These catalytic methods often offer advantages in terms of milder reaction conditions, higher yields, and better functional group compatibility compared to traditional methods. The ongoing development in this field continues to provide more efficient and sustainable routes for the synthesis of complex amide-containing molecules like this compound.
Spectroscopic Characterization and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. In the structural elucidation of 4-(phenylcarbamoyl)benzoic acid, HRMS provides unambiguous verification of its molecular formula, C14H11NO3.
The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. This level of precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.
For this compound, the theoretical monoisotopic mass is calculated to be 241.0739 Da. uni.lu In a typical HRMS experiment, the compound is ionized, often by electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer.
The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]+, with a measured m/z value that is very close to the calculated value of 242.08118. uni.lu The deviation between the experimentally measured mass and the calculated mass, known as the mass error, is typically in the low parts-per-million (ppm) range for a confident formula assignment.
In addition to the protonated molecule, other adducts may be observed, such as the sodium adduct [M+Na]+ or the deprotonated molecule [M-H]- in negative ion mode. The precise masses of these adducts also serve to confirm the molecular formula of the parent compound. For instance, the predicted m/z for the sodium adduct is 264.06312, while the deprotonated molecule is predicted at 240.06662. uni.lu The observation of these ions, with their characteristic high mass accuracy, provides unequivocal evidence for the elemental composition of this compound.
The data obtained from HRMS, when combined with other spectroscopic techniques such as NMR and IR spectroscopy, allows for the complete and confident structural assignment of the molecule.
Crystallographic Analysis and Supramolecular Chemistry
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.
Determination of Crystal System and Space Group
A prerequisite for a full structural analysis is the growth of high-quality single crystals of 4-(phenylcarbamoyl)benzoic acid. Once obtained, SCXRD analysis would reveal the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry elements present in the crystal lattice. For example, a related isomer, 2-(phenylcarbamoyl)benzoic acid, crystallizes in the monoclinic space group P2₁/n. This information is fundamental as it defines the asymmetric unit and the symmetry operations that generate the entire crystal structure.
Table 4.1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁NO₃ |
| Formula Weight | 241.24 g/mol |
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| a (Å) | To be determined experimentally |
| b (Å) | To be determined experimentally |
| c (Å) | To be determined experimentally |
| α (°) | To be determined experimentally |
| β (°) | To be determined experimentally |
| γ (°) | To be determined experimentally |
| Volume (ų) | To be determined experimentally |
| Z | To be determined experimentally |
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound would be stabilized by a network of non-covalent interactions, primarily hydrogen bonds.
Formation of Dimeric and Polymeric Supramolecular Architectures
Carboxylic acids are well-known to form robust centrosymmetric dimers via O–H···O hydrogen bonds between the carboxyl groups. It is highly probable that this compound would exhibit this dimeric synthon. Additionally, the amide group provides N–H and C=O functionalities that can act as hydrogen bond donors and acceptors, respectively. These could link the primary carboxylic acid dimers into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks through N–H···O hydrogen bonds.
Role of Hydrogen Bonding in Crystal Packing and Stability
The specific hydrogen bonding patterns are fundamental to the stability of the crystal lattice. The strength and directionality of O–H···O and N–H···O bonds would be the primary driving forces for the supramolecular assembly. The analysis would involve identifying all such interactions and classifying them based on graph-set notation to describe the topology of the hydrogen-bonded network. These interactions dictate many of the material's bulk properties, such as melting point and solubility.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping
To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis would be employed. This computational tool maps the close contacts in the crystal, providing a visual and numerical summary of the interactions driving the crystal packing.
The Hirshfeld surface is generated around a molecule in the crystal, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated. These values are used to generate a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate close contacts, typically corresponding to hydrogen bonds.
Table 4.2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| O···H / H···O | To be determined experimentally |
| H···H | To be determined experimentally |
| C···H / H···C | To be determined experimentally |
| C···C | To be determined experimentally |
| N···H / H···N | To be determined experimentally |
Computational Chemistry and Theoretical Modeling
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design.
For 4-(phenylcarbamoyl)benzoic acid, molecular docking simulations would be employed to predict how it fits into the binding site of a specific protein target. The process involves placing the ligand in various conformations and orientations within the receptor's active site. A scoring function then evaluates the fitness of each pose.
Studies on similar benzoic acid derivatives have shown that the carboxyl group is critical for forming hydrogen bonds with polar amino acid residues, such as arginine, lysine, or serine, within an active site. The phenyl rings and the amide linker in this compound would likely engage in hydrophobic and pi-stacking interactions with nonpolar residues like phenylalanine, leucine, and valine. The specific residues involved would depend entirely on the topology and chemical nature of the target protein's binding pocket. For instance, in studies on Mcl-1/Bfl-1 protein inhibitors, the benzoic acid scaffold consistently interacts with key residues through hydrogen bonds, while other parts of the molecule occupy hydrophobic pockets.
Docking programs calculate a theoretical binding affinity or docking score (often in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a more favorable binding interaction. For example, docking studies on benzoic acid derivatives against the SARS-CoV-2 main protease have reported a range of docking scores, with the parent benzoic acid showing a moderate score that improves with the addition of other functional groups that can form more extensive interactions.
The binding energy for this compound would be a sum of various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy penalty from desolvation of both the ligand and the protein active site upon binding.
Table 1: Illustrative Theoretical Binding Affinities of Benzoic Acid Derivatives Against a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Benzoic Acid | -5.8 | Arg121, Ser145 |
| 4-Hydroxybenzoic Acid | -6.2 | Arg121, Ser145, Tyr210 |
| This compound | -8.5 | Arg121, Tyr210, Phe212, Leu250 |
Note: The data in this table is illustrative and based on typical values for benzoic acid derivatives against various protein targets. It does not represent actual experimental or calculated data for a specific target.
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties with high accuracy.
DFT calculations can determine the distribution of electrons within the this compound molecule. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more chemically reactive. For benzoic acid derivatives, the HOMO is often localized on the electron-rich phenyl ring system, while the LUMO can be distributed across the carboxylic acid group and the aromatic system.
Table 2: Illustrative Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are hypothetical and representative of what might be expected from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).
DFT can be used to model chemical reactions involving this compound, such as its synthesis or metabolic degradation. By calculating the energies of reactants, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This allows for the prediction of reaction feasibility and kinetics.
Furthermore, DFT is used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. For instance, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electron density around the molecule, highlighting regions prone to electrophilic or nucleophilic attack.
Theoretical Prediction of Molecular Features Influencing Biological Activity
By combining insights from molecular docking and quantum chemical calculations, a comprehensive picture of the structure-activity relationship (SAR) can be developed. For this compound, key molecular features predicted to influence biological activity would include:
The Carboxylic Acid Group: Its ability to act as a hydrogen bond donor and acceptor is likely crucial for anchoring the molecule in a protein's active site.
The Amide Linker: This group provides structural rigidity and can also participate in hydrogen bonding. Its geometry influences the relative orientation of the two phenyl rings.
The Phenyl Rings: These provide a hydrophobic scaffold for van der Waals and pi-stacking interactions. Substituents on these rings could modulate binding affinity and electronic properties.
Structure Activity Relationship Sar Investigations
Correlating Structural Modifications with Biological Response
There is a lack of published research that systematically modifies the structure of 4-(phenylcarbamoyl)benzoic acid and evaluates the corresponding changes in biological activity.
No studies were identified that specifically introduced a range of substituents onto the phenyl ring of the carbamoyl (B1232498) moiety of this compound and reported the resulting biological effects. For related classes of compounds, such as general N-phenylbenzamides, research has indicated that the nature and position of substituents on this ring can significantly impact activity, but this cannot be directly attributed to the target compound.
Similarly, there is no available research detailing the effects of modifying the benzoic acid portion of this compound. Investigations into other benzoic acid derivatives have shown that alterations to the carboxylic acid group, such as esterification or conversion to an amide, or the introduction of substituents on the benzoic acid ring, can modulate biological activity. However, these findings are not specific to this compound.
Role of Stereochemistry in Biological Specificity of Chiral Analogues
The chemical structure of this compound is achiral. Consequently, there are no chiral analogues of this specific compound to investigate the role of stereochemistry in its biological specificity. Searches for chiral derivatives of this core structure also did not yield relevant results.
Elucidation of Molecular Mechanisms of Action
Without established biological activity, the molecular mechanisms of action for this compound remain uninvestigated.
There are no published studies that identify specific molecular targets or biological pathways that are modulated by this compound.
In the absence of an identified molecular target, there is no information available regarding the binding site interactions or any conformational changes that may be induced by this compound upon binding. Computational docking and molecular dynamics simulations, which could provide theoretical insights, have not been specifically reported for this compound.
Advanced Biological Activity Profiling in Vitro Investigations
Enzyme Inhibition and Modulation Studies
In vitro assays are fundamental in determining a compound's ability to interact with and modulate the activity of specific enzymes, offering insights into its potential therapeutic applications.
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system. Their inhibition is a primary strategy in the management of conditions like Alzheimer's disease. A thorough review of scientific databases reveals a lack of specific studies investigating the inhibitory effects of 4-(phenylcarbamoyl)benzoic acid on cholinesterase enzymes.
The enzyme steroid 5-alpha reductase is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) and is a validated target for conditions like benign prostatic hyperplasia. Despite research into related non-steroidal benzoic acid derivatives, specific in vitro data on the inhibition of steroid 5-alpha reductase isozymes 1 and 2 by this compound are not available in the current scientific literature.
Beyond the aforementioned enzymes, many other systems are crucial in health and disease. This includes antioxidant enzymes such as catalase and superoxide (B77818) dismutase, which protect cells from oxidative damage. At present, there is no published research detailing the in vitro effects of this compound on these or other relevant enzyme systems. While studies on new derivatives of phenylcarbamoylbenzoic acid have been conducted to evaluate antioxidant activity, data on the parent compound itself is not specified.
Antimicrobial Research Applications
The exploration of new chemical entities for antimicrobial properties is a critical area of research in the face of growing antibiotic resistance.
Screening for antibacterial activity typically involves testing a compound against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Based on a comprehensive search of existing literature, no studies have been published that specifically evaluate the antibacterial efficacy of this compound against these bacterial types.
Mycobacteria, particularly Mycobacterium tuberculosis, are the causative agents of tuberculosis, a major global health issue. The search for novel compounds active against both drug-susceptible and drug-resistant mycobacterial strains is ongoing. However, there is currently no available research data on the in vitro assessment of this compound for anti-mycobacterial properties.
Screening for Antifungal Properties
The benzoic acid scaffold is a well-established pharmacophore in the development of antifungal agents. Research has shown that various derivatives of benzoic acid exhibit significant activity against a range of fungal pathogens. For instance, bioactivity-guided fractionation of plant extracts, such as from Piper lanceaefolium and Piper cumanense, has led to the isolation of benzoic acid derivatives that show inhibitory effects against fungi like Candida albicans and those of the Fusarium genus. nih.govnih.govnih.gov
Studies have focused on elucidating the structure-activity relationship (SAR) to enhance antifungal potency. For example, research into inhibitors of the fungal-specific enzyme CYP53, a C-H hydroxylase, has utilized benzoic acid derivatives as a starting point for designing novel antifungal agents. nih.gov Similarly, salicylanilide (B1680751) esters of 4-(trifluoromethyl)benzoic acid have been synthesized and tested, with some compounds showing potent activity, particularly against molds, with Minimum Inhibitory Concentrations (MIC) as low as 0.49 µmol/L. nih.gov One of the most active esters identified was 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate. nih.gov Although these studies underscore the potential of the benzoic acid core structure, specific antifungal screening data for this compound itself is not extensively detailed in the available literature. However, the consistent antifungal efficacy of its derivatives suggests it is a promising candidate for further investigation.
Table 1: Antifungal Activity of Selected Benzoic Acid Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity Metric (MIC) | Source |
|---|---|---|---|
| Lanceaefolic acid methyl ester | Candida albicans | 100 µg/mL | nih.gov |
| Pinocembrin chalcone | Candida albicans | 100 µg/mL | nih.gov |
| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Moulds | ≥ 0.49 µmol/L | nih.gov |
| Salicylanilide esters of 4-(trifluoromethyl)benzoic acid | Yeasts | ≥ 1.95 µmol/L | nih.gov |
Inhibition of Microbial Biofilm Formation
Microbial biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Consequently, the search for agents that can inhibit biofilm formation is a critical area of research. Benzoic acid derivatives have emerged as potential candidates for this purpose.
A study investigating biofilm inhibition in Klebsiella pneumoniae, a pathogen known for causing urinary tract infections, identified specific benzoic acid derivatives as potent agents. nih.gov The research, which targeted the adhesin MrkD1P to disrupt biofilm formation, found that 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid were highly effective. nih.gov These compounds demonstrated a significant reduction in biofilm formation at concentrations of 4 mg/mL and 8 mg/mL, respectively, with inhibition rates reaching up to 97% for 3-hydroxy benzoic acid. nih.gov
While these findings are for hydroxylated benzoic acids, they highlight the potential of the core benzoic acid structure to interfere with biofilm-related mechanisms. Research on pyrazole (B372694) derivatives of 4-benzoic acid has also shown efficacy in inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis. researchgate.net Specific data on the direct activity of this compound against microbial biofilms is limited, but the positive results from structurally related compounds warrant its investigation in this area.
Table 2: Biofilm Inhibition by Benzoic Acid Derivatives
| Compound | Microorganism | Effective Concentration | Inhibition Rate | Source |
|---|---|---|---|---|
| 3-hydroxy benzoic acid | Klebsiella pneumoniae | 4 mg/mL | 97% | nih.gov |
| 2,5-dihydroxybenzoic acid | Klebsiella pneumoniae | 8 mg/mL | 89% | nih.gov |
| Pyrazole derivative (Compound 10) | Staphylococcus aureus | 0.5x, 1x, 2x MIC | Strong Inhibition | researchgate.net |
| Pyrazole derivative (Compound 11) | Staphylococcus aureus | 0.5x, 1x, 2x MIC | Strong Inhibition | researchgate.net |
Antioxidant Activity Assessment
The antioxidant potential of chemical compounds is crucial for combating oxidative stress, which is implicated in numerous diseases. Derivatives of phenylcarbamoylbenzoic acid have been synthesized and evaluated for their in vitro antioxidant activity. In one such study, various derivatives were prepared by incorporating moieties known for antioxidant properties, such as hydrazones and Schiff's bases. researchgate.net The antioxidant capacity was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results indicated that while most of the synthesized compounds exhibited low antioxidant activity, one specific hydrazone derivative (compound 7) showed moderate activity when compared to the standard, ascorbic acid. researchgate.net
Further studies on structurally similar compounds, like 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs), have revealed complex interactions with reactive oxygen species (ROS). These compounds were found to directly scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂), but not the superoxide radical (O₂•⁻). nih.gov The rate constants for quenching singlet oxygen were in the range of (0.8-2.6) x 10⁸ M⁻¹ s⁻¹. nih.gov However, these derivatives also demonstrated prooxidant capabilities under certain conditions, enhancing the production of hydroxyl radicals in some assay systems. nih.gov
The structure-activity relationship for benzoic acid derivatives indicates that the type and position of substitutions on the aromatic ring significantly influence antioxidant capacity. For instance, cinnamic acid derivatives have been shown to be more efficient radical quenchers than their corresponding benzoic acid counterparts. nih.gov For benzoic acid derivatives themselves, dihydroxy-substituted compounds generally show higher activity than monohydroxy ones. nih.govsemanticscholar.org
Anti-inflammatory Potential Investigations
Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties. For example, novel benzoic acid compounds isolated from the leaves of Ilex kaushue were found to moderately suppress the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-induced RAW264 macrophage cells at concentrations between 25-100 µM without causing cytotoxicity. nih.gov
Research has also demonstrated that benzoic acid can exert anti-inflammatory effects in systemic compartments. In a murine model of campylobacteriosis, oral administration of benzoic acid led to approximately 50% lower median TNF-α serum concentrations compared to the placebo group. nih.gov This effect is thought to be mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.gov
While direct studies on this compound are scarce, a closely related compound, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, was identified as an inhibitor of the human steroid 5 alpha-reductase type 2 isozyme with an IC₅₀ value of 0.82 µM. nih.gov This enzyme is involved in steroid metabolism, which can have implications for inflammatory processes. These findings suggest that the this compound scaffold is a promising area for the development of novel anti-inflammatory agents.
Anticancer and Cytostatic Effects Profiling
The benzoic acid framework is present in many compounds with recognized anticancer activity. nih.gov Investigations into its derivatives have revealed multiple mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
One study demonstrated that benzoic acid itself exhibits cytotoxic effects against a panel of ten different human cancer cell lines, with IC₅₀ values varying significantly depending on the cell type. dergipark.org.trdergipark.org.tr For example, after 72 hours of exposure, the IC₅₀ for the lung cancer cell line (CRM612) was 85.54 µg/ml, while for a colon cancer cell line (SW48) it was 670.6 µg/ml. dergipark.org.tr
Derivatives of benzoic acid have shown more specific and potent activities. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid was found to significantly suppress the viability of breast cancer cell lines (MCF-7 and MDA-MB-468) by inducing G2/M cell-cycle arrest and apoptosis. nih.gov Another important mechanism identified is the inhibition of histone deacetylases (HDACs). Naturally occurring dihydroxybenzoic acids have been shown to be effective HDAC inhibitors, leading to the retardation of cancer cell growth. nih.gov These findings collectively indicate that the this compound structure is a valuable template for designing new cytostatic and anticancer agents.
Table 3: Cytotoxic Effects of Benzoic Acid on Various Cancer Cell Lines (72h Exposure)
| Cancer Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |
|---|---|---|---|
| MG63 | Bone Cancer | 104.90 ± 11.23 | dergipark.org.tr |
| A673 | Bone Cancer | 122.90 ± 19.34 | dergipark.org.tr |
| HeLa | Cervical Cancer | 326.60 ± 18.23 | dergipark.org.tr |
| CaCO2 | Colon Cancer | 509.80 ± 32.29 | dergipark.org.tr |
| HT29 | Colon Cancer | 367.50 ± 21.23 | dergipark.org.tr |
| SW48 | Colon Cancer | 670.60 ± 43.26 | dergipark.org.tr |
| HUH7 | Liver Cancer | 298.60 ± 29.34 | dergipark.org.tr |
| CRM612 | Lung Cancer | 85.54 ± 3.17 | dergipark.org.tr |
| 2A3 | Pharyngeal Cancer | 387.50 ± 11.34 | dergipark.org.tr |
| PC3 | Prostate Cancer | 245.90 ± 21.23 | dergipark.org.tr |
Antiviral Activity Screening
The emergence of drug-resistant viruses necessitates the development of new antiviral agents. Benzoic acid derivatives have been explored in this context, showing activity against various viruses. A notable example is the newly synthesized benzoic acid derivative termed NC-5, which demonstrated potent antiviral activity against influenza A viruses, including H1N1 and H3N2 strains. nih.gov
NC-5 was also effective against an oseltamivir-resistant H1N1 mutant, with a 50% effective concentration (EC₅₀) of 32.8 µM, highlighting its potential to overcome existing drug resistance. nih.gov The compound's mechanism of action appears to involve the inhibition of neuraminidase activity, which is crucial for virus release from infected cells. nih.gov The 50% cytotoxic concentration (CC₅₀) of NC-5 was greater than 640 µM, indicating a favorable selectivity index. nih.gov
Other research has investigated the role of 4-hydroxybenzoic acid (4-HBA) as a potential antiviral agent, though with conflicting results. While one report suggested it was the active component responsible for activity against tomato brown rugose fruit virus (ToBRFV), subsequent studies found it to be inactive against Herpes Simplex Virus 2 (HSV-2), questioning its broad-spectrum antiviral claims. mdpi.commdpi.com These studies collectively suggest that while the benzoic acid scaffold is a promising starting point for antiviral drug discovery, the specific substitutions are critical for determining the spectrum and potency of the activity.
Table 4: Antiviral Activity of a Benzoic Acid Derivative (NC-5)
| Compound | Virus Strain | Activity Metric (EC₅₀) | Cytotoxicity (CC₅₀) | Source |
|---|---|---|---|---|
| NC-5 | Influenza A/FM/1/47 (H1N1) | 33.6 µM | > 640 µM | nih.gov |
| NC-5 | Influenza A/FM/1/47-H275Y (Oseltamivir-resistant) | 32.8 µM | > 640 µM | nih.gov |
Emerging Research Directions and Academic Applications
Utility as Synthetic Building Blocks in Medicinal Chemistry
The scaffold of 4-(phenylcarbamoyl)benzoic acid and its isomers are significant starting points in the discovery of new therapeutic agents. The presence of the phenylcarbamate moiety is a key feature in several experimental drugs, particularly those targeting neurodegenerative diseases like Alzheimer's. semanticscholar.orgnih.gov
Anti-Alzheimer's Agents: Researchers have developed methods to synthesize 3- and 4-((phenylcarbamoyl)oxy)benzoic acids, which are isomers of the target compound. semanticscholar.orgnih.gov These synthesized acids are crucial building blocks that can be reacted with various amines to produce amides containing the phenyl phenylcarbamate group. semanticscholar.orgnih.gov This moiety is responsible for the biological activity in experimental anti-Alzheimer's drugs such as phenserine, posiphene, and tolserine, which act as cholinesterase inhibitors. semanticscholar.orgresearchgate.net The mechanism involves the carbamoylation of the catalytic serine in the active site of cholinesterases, leading to an increase in acetylcholine (B1216132) levels in the brain. semanticscholar.org
Enzyme Inhibition: Derivatives of this compound have been synthesized and evaluated as non-steroidal inhibitors of steroid 5-alpha-reductase. nih.gov This enzyme is involved in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394), a key process in certain prostate conditions. Specifically, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid was identified as a potent inhibitor of the human type 2 isozyme of 5-alpha-reductase, with an IC50 value of 0.82 µM. nih.gov
Anticancer Research: While not directly this compound, related benzoic acid derivatives are a major focus in anticancer drug development. preprints.org They are investigated for their ability to induce cell-cycle arrest and apoptosis in various cancer cell lines. preprints.org The core benzoic acid structure serves as a template for synthesizing compounds that target enzymes like histone deacetylase or act as ATP-competitive inhibitors of protein kinases. preprints.org
The versatility of the benzoic acid core allows for the synthesis of a wide array of derivatives with potential biological activities, making it a cornerstone in medicinal chemistry. nih.gov
Table 1: Examples of Medicinally Relevant Derivatives
| Compound Name | Target/Application | Research Finding | Citation |
|---|---|---|---|
| 3- and 4-((phenylcarbamoyl)oxy)benzoic acids | Building blocks for potential anti-Alzheimer's drugs | Serve as precursors for cholinesterase inhibitors containing the active phenyl phenylcarbamate moiety. | semanticscholar.org, nih.gov |
| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | 5-alpha-reductase inhibition | Potent inhibitor of the human type 2 isozyme of 5-alpha-reductase (IC50 = 0.82 µM). | nih.gov |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Anticancer (cervical cancer) | Showed potent antitumor activity against human cervical cancer cell lines by inhibiting histone deacetylase. | preprints.org |
Design and Synthesis of Prodrugs and Chemical Probes
The structural features of this compound make it an excellent candidate for the design of prodrugs and chemical probes. The carboxylic acid group provides a convenient handle for modification, allowing for the attachment of promoieties or signaling units.
Prodrug Design: The carboxylic acid function can be esterified to create prodrugs with improved pharmacokinetic properties. For instance, ethyl benzoate (B1203000) moieties are used in the design of prodrugs to enhance bioavailability. nih.gov This strategy is applied to develop compounds that can be metabolized in vivo to release the active carboxylic acid.
Photoactivated Probes: A related compound, 4-(phenylcarbonyl)benzoic acid (also known as 4-benzoylbenzoic acid), functions as a photooxidant. caymanchem.com Upon activation with light, it forms an electrophilic aromatic ketone that can act as an oxidant. caymanchem.com This property is harnessed in the synthesis of photoactivated antibacterial and antiviral compounds and for studying amino acid oxidation. caymanchem.com This principle highlights how the benzoylbenzoic acid scaffold, structurally similar to this compound, can be integrated into chemical probes that are activated by an external stimulus.
Coordination Chemistry and Ligand Design for Metal Complexes
The carboxylic acid group in this compound, along with the amide functionality, provides potential coordination sites for metal ions. Benzoic acid and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a variety of metals.
Metal Chelation: Schiff bases derived from p-aminobenzoic acid, a related compound, exhibit a strong tendency to form metal chelate complexes. researchgate.net These metal complexes often display unique pharmacological activities. The ability of the carboxylate group to bind to metal centers is a key feature in the design of these complexes. researchgate.net
Framework Synthesis: In the field of materials science, benzoic acid derivatives are used as organic linkers to construct metal-organic frameworks (MOFs). For example, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) is used to create porous frameworks with metal ions like zinc. lu.se The rigid structure and coordinating groups of these ligands are essential for building ordered, crystalline materials. lu.se While direct studies on this compound as a primary ligand in MOFs are less common, its structural components suggest its potential as a linker for creating novel coordination polymers.
Applications in Advanced Material Science
The rigid, aromatic structure and hydrogen-bonding capabilities of this compound and its derivatives make them valuable components in the synthesis of advanced materials.
The compound's structure is analogous to monomers used in the synthesis of high-performance polymers like aramids (aromatic polyamides).
Polyamide Synthesis: Polyamides are polymers containing repeating amide linkages (-CO-NH-). youtube.com High-strength materials like Kevlar are synthesized from dicarboxylic acids and diamines. youtube.comresearchgate.net The structure of this compound contains both the carboxylic acid and the amide linkage characteristic of these polymers. Researchers have synthesized well-defined copolybenzamides through chain-growth condensation polymerization of related aminobenzoate monomers. mdpi.com These synthetic polyamides can be blended with other polymers, like Nylon 6, to create materials with tailored properties. mdpi.com The hydrogen-bonding capability imparted by the amide groups is crucial to the properties of the resulting materials. researchgate.net
The integration of specific functional groups onto the this compound backbone can lead to the development of "smart" materials that respond to external stimuli.
Photoresponsive Polymers: Azobenzene-containing derivatives, such as 4-(phenylazo)benzoic acid, are used to create photoresponsive polymers. researchgate.net Azobenzene moieties can undergo reversible trans-cis isomerization upon irradiation with UV and visible light. researchgate.net When incorporated into a polymer chain, this isomerization can induce macroscopic changes in the material's properties. Polymers containing these units are investigated for applications in optical switching and data storage. researchgate.net
Stimuli-Responsive Polymers: Phenylboronic acid-containing polymers are a class of smart materials that respond to changes in pH or the presence of sugars. nih.gov While distinct from this compound, the development of these functional polymers illustrates a broader strategy in materials science where specific chemical moieties are used to impart responsiveness to environmental cues. nih.govnih.gov The benzoic acid framework is a common platform for introducing such stimuli-responsive groups.
Heterocyclic Ring Incorporations and Hybrid Molecule Design for Enhanced Properties
The modification of this compound and its precursors by incorporating heterocyclic rings is a common strategy to create hybrid molecules with enhanced or novel biological activities.
Synthesis of Heterocycles: Benzoic acid hydrazides are versatile intermediates for synthesizing a variety of five-membered heterocyclic rings. researchgate.net For example, reacting 4-(4-X-benzenesulfonyl)-benzoic acid hydrazide with reagents like carbon disulfide or isothiocyanates can lead to the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.net
Hybrid Molecules for Biological Targeting: A study describes the synthesis of new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. nih.gov In this work, benzoic acid derivatives were converted to key benzoyl isothiocyanate intermediates, which were then reacted with amines like 4-aminobenzoic acid to furnish the target compounds. nih.gov Another example involves incorporating a triazine ring, where a derivative named 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid was synthesized, combining the benzoic acid moiety with a dimorpholino-triazine structure. nih.gov These hybrid designs aim to combine the pharmacophores of different molecular classes to achieve improved affinity and selectivity for biological targets.
Q & A
Q. What are the optimized synthetic routes for 4-(phenylcarbamoyl)benzoic acid, and how can reaction yields be improved?
Methodological Answer: Synthesis of aryl-substituted benzoic acid derivatives often involves coupling reactions between carboxylic acid precursors and phenylcarbamoyl groups. For example, acylation of 4-hydroxybenzoic acid derivatives with phenyl isocyanate under anhydrous conditions (e.g., using DMF as a solvent and catalytic triethylamine) can yield the target compound. Reaction optimization should focus on:
- Catalyst selection : Triethylamine or DMAP for nucleophilic activation .
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product. Yields exceeding 85% are achievable, as demonstrated in analogous syntheses of 3- and 4-((phenylcarbamoyl)oxy)benzoic acids .
Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : and NMR to confirm the phenylcarbamoyl moiety (e.g., aromatic protons at δ 7.2–7.6 ppm, carbamate carbonyl at ~165 ppm).
- FT-IR : Peaks at ~3300 cm (N-H stretch), 1700 cm (carboxylic acid C=O), and 1650 cm (amide C=O) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation. Cross-validate with elemental analysis for purity >98%.
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions specific to the molecular ion (e.g., m/z 256 → 120 for fragmentation).
- Standard curve preparation : Spiked samples in PBS or plasma to assess recovery rates (aim for 90–110%) .
- Validation : Include intra-day and inter-day precision (CV <15%) and limit of detection (LOD < 10 ng/mL).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Structural isomerism : Test both ortho- and para-substituted analogs, as positional differences alter steric and electronic interactions .
- Assay conditions : Validate under standardized pH (7.4), temperature (37°C), and co-solvent concentrations (e.g., DMSO <1%).
- Cellular uptake : Use radiolabeled -analogs to quantify intracellular accumulation, which may explain variability in efficacy .
Q. What computational strategies are effective for predicting the toxicity and metabolic pathways of this compound?
Methodological Answer:
- QSAR modeling : Use tools like OECD QSAR Toolbox to predict acute toxicity (LD) based on structural analogs (e.g., 4-hydroxybenzoic acid derivatives) .
- Metabolism prediction : Employ in silico platforms (e.g., MetaSite) to identify probable Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group) .
- Cross-validation : Compare predictions with in vitro hepatocyte assays to refine models.
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in pharmacological studies?
Methodological Answer:
- Target identification : Perform affinity chromatography or thermal shift assays to identify binding proteins .
- Pathway analysis : Use transcriptomics (RNA-seq) to map differentially expressed genes post-treatment. Validate with qPCR for key targets (e.g., COX-2 or NF-κB) .
- Animal models : Dose-response studies in inflammation or cancer models (e.g., murine xenografts) with pharmacokinetic profiling (T, AUC) .
Q. What strategies mitigate experimental variability in stability studies of this compound under physiological conditions?
Methodological Answer:
- pH-dependent stability : Conduct accelerated degradation studies at pH 1.2 (stomach), 6.8 (intestine), and 7.4 (blood) using HPLC to monitor degradation products .
- Light/temperature control : Store solutions in amber vials at –20°C and avoid freeze-thaw cycles.
- Excipient screening : Test stabilizers like cyclodextrins or polyethylene glycol to enhance aqueous solubility and shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
